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Compound of Interest

5-(2-Furyl)isoxazole-3-carboxylic
Compound Name: d
aci

Cat. No.: B1299334

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(2-
Furyl)isoxazole-3-carboxylic acid (CAS No. 98434-06-1). While direct experimental spectra
for this specific compound are not publicly available in the cited literature, this document
presents predicted spectroscopic data based on the analysis of structurally similar compounds.
The methodologies for acquiring such data are also detailed, providing a framework for
experimental replication and verification. The molecular formula for this compound is CsHsNOa4,
with a molecular weight of 179.13 g/mol .[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 5-(2-Furyl)isoxazole-3-carboxylic acid. These
predictions are derived from established principles of spectroscopy and data from analogous
furan and isoxazole derivatives.

Table 1: Predicted *H NMR Data
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Chemical Shift (5,

Coupling Constant

opm) Multiplicity (3, Hz) Assignment
130-14.0 br s Carboxylic acid (-
COOH)
~7.8-8.0 dd ~1.8,0.8 H5' (Furan)
~7.2-7.4 dd ~3.6,0.8 H3' (Furan)
~6.9-7.1 S H4 (Isoxazole)
~6.6 - 6.8 dd ~3.6,1.8 H4' (Furan)
Solvent: DMSO-ds
. 13
Chemical Shift (6, ppm) Assignment

~160 Carboxylic acid (-COOH)
~158 C3 (Isoxazole)

~168 C5 (Isoxazole)

~148 C5' (Furan)

~145 C2' (Furan)

~115 C3' (Furan)

~113 C4' (Furan)

~100 C4 (Isoxazole)

Solvent: DMSO-ds

Table 3: Predicted IR Data
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)
1700-1730 Strong C=0 stretch (Carboxylic acid)
1600-1620 Medium C=N stretch (Isoxazole)
1500-1580 Medium-Strong C=C stretch (Aromatic rings)
1000-1300 Strong C-O stretch

IablgA.ELedmjeﬂ_Mass_SpgﬂmmﬂmQata

Relative Intensity (%) Assignment
179 100 [M]* (Molecular lon)
162 Moderate [M - OH]*
134 High [M - COOH]*
106 Moderate [M-COOH - COJ*
93 Moderate [Furan-C=N-OH]*
65 Moderate [CsHs]+

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to
acquire the spectroscopic data for 5-(2-Furyl)isoxazole-3-carboxylic acid. These protocols
are based on standard practices for the characterization of organic compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample
would be prepared by dissolving approximately 5-10 mg of 5-(2-Furyl)isoxazole-3-carboxylic
acid in 0.7 mL of a suitable deuterated solvent, such as DMSO-des. Chemical shifts would be
reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
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Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
The sample would be prepared as a KBr pellet. A small amount of the compound would be
ground with dry potassium bromide and compressed into a thin disk. The spectrum would be
recorded in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectral data would be acquired using an electron ionization (El) mass spectrometer. The
sample would be introduced into the ion source, and the mass spectrum would be recorded.
For high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) source
coupled to a time-of-flight (TOF) or Orbitrap mass analyzer would be used to confirm the

elemental composition.[3]

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-(2-Furyl)isoxazole-3-carboxylic acid.
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Caption: Workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Spectroscopic Profile of 5-(2-Furyl)isoxazole-3-
carboxylic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1299334+#spectroscopic-data-for-5-2-furyl-isoxazole-
3-carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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